molecular formula C15H18BrNO5 B13028681 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid

Cat. No.: B13028681
M. Wt: 372.21 g/mol
InChI Key: OSKISRYVJHFYQR-UHFFFAOYSA-N
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Description

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a chromane (benzodihydropyran) core, a common scaffold in bioactive molecules, which is functionalized with a bromo group for further cross-coupling reactions and a carboxylic acid group for amide bond formation or salt preparation . The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the amine functionality, allowing for selective deprotection under mild acidic conditions to unveil the free amine for further synthetic manipulation without interfering with other sensitive parts of the molecule . This makes the reagent highly valuable for constructing more complex molecular architectures, such as targeted libraries for high-throughput screening or as a key intermediate in the synthesis of potential pharmaceutical agents. The structural motifs present in this compound are often explored in the development of compounds for neurological and cardiovascular diseases. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can expect reliable performance in various synthetic transformations, including palladium-catalyzed couplings like Suzuki or Buchwald-Hartwig amination (via the bromo group), as well as standard carboxylate reactions such as esterification or amide coupling . Proper storage is required in a cool, dry place, sealed at room temperature to ensure long-term stability .

Properties

Molecular Formula

C15H18BrNO5

Molecular Weight

372.21 g/mol

IUPAC Name

7-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-15(12(18)19)6-7-21-11-8-9(16)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

OSKISRYVJHFYQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC2=C1C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 7-Bromoquinoline-2,4-carboxylic acid (Chromane Core Formation)

  • Starting Materials: 6-Bromoisatin, pyruvic acid, 15% sodium hydroxide solution.
  • Procedure: Mix 6-bromoisatin with pyruvic acid and 15% NaOH, heat at 100 °C for 3 hours to promote rearrangement and ring closure forming 7-bromoquinoline-2,4-carboxylic acid.
  • Work-up: Cool to 0 °C, dilute with water and concentrated hydrochloric acid, filter, wash, and dry.
  • Yield: Approximately 55% isolated yield.
  • Notes: This step forms the brominated chromane or quinoline core essential for subsequent modifications.

Step 2: Conversion to 7-Bromoquinoline-4-carboxylic acid

  • Reagents: Nitrobenzene as solvent.
  • Procedure: Heat nitrobenzene to 200 °C, slowly add 7-bromoquinoline-2,4-carboxylic acid, reflux at 210 °C for 45 minutes to induce elimination reaction converting the 2,4-carboxylic acid to 4-carboxylic acid.
  • Work-up: Cool, filter through kieselguhr, wash with diethyl ether, treat solid with NaOH solution, filter, acidify filtrate to precipitate product.
  • Yield: Approximately 79% isolated yield.
  • Notes: High temperature and careful control of addition rate are critical to avoid decomposition.

Step 3: Esterification to 7-Bromoquinoline-4-carboxylic acid methyl ester

  • Reagents: Methanol, thionyl chloride.
  • Procedure: Dissolve the acid in methanol (partial dissolution), add thionyl chloride dropwise, reflux overnight with periodic thionyl chloride supplementation every 4 hours.
  • Work-up: Spin-dry, extract with ethyl acetate, wash with sodium bicarbonate solution, dry over anhydrous sodium sulfate, evaporate solvent.
  • Yield: Approximately 80.5% isolated yield.
  • Notes: Thionyl chloride activates the acid for esterification; careful control of reaction time and temperature maximizes yield.

Step 4: Introduction of the Boc-Protected Amino Group

  • Reagents: Methyl 7-bromoquinoline-4-carboxylate, cesium carbonate, tert-butoxycarbonyl amine (NH2Boc), Xantphos (ligand), palladium acetate, 1,4-dioxane.
  • Procedure: Combine reagents under nitrogen atmosphere, reflux for 3 hours to perform palladium-catalyzed amination introducing the Boc-protected amino group at the 4-position.
  • Work-up: Cool, evaporate solvent, purify by extraction with petroleum ether and ethyl acetate (5:1).
  • Yield: Approximately 98% isolated yield.
  • Notes: This step uses Pd-catalyzed Buchwald-Hartwig amination, a reliable method for C-N bond formation in aromatic systems.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Rearrangement (chromane core) 6-bromoisatin, pyruvic acid, 15% NaOH 100 3 hours 55 Formation of 7-bromoquinoline-2,4-COOH
2 Elimination Nitrobenzene solvent 200-210 45 minutes 79 Conversion to 7-bromoquinoline-4-COOH
3 Esterification Methanol, thionyl chloride Reflux (~65) Overnight + 80.5 Methyl ester formation
supplementation every 4 h
4 Pd-catalyzed amination NH2Boc, Cs2CO3, Pd(OAc)2, Xantphos, 1,4-dioxane Reflux (~101) 3 hours 98 Introduction of Boc-protected amino

Research Findings and Analysis

  • The synthetic route avoids highly toxic reagents and expensive catalysts by employing commercially available 6-bromoisatin and pyruvic acid as starting materials.
  • The process is scalable due to relatively mild reaction conditions and straightforward purification steps.
  • The use of palladium-catalyzed amination with Xantphos ligand enables high selectivity and yield in introducing the Boc-protected amino group.
  • The esterification step with thionyl chloride in methanol is a classical and efficient method to activate the carboxylic acid for subsequent functionalization.
  • The overall process has been documented to provide high total yields with good purity suitable for further chemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP).

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the chromane ring can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of chromane compounds exhibit significant anticancer properties. For instance, 7-bromo derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that the compound could inhibit the growth of breast cancer cells through the modulation of specific signaling pathways .
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that chromane derivatives may offer neuroprotective benefits. Studies have shown that these compounds can reduce oxidative stress in neuronal cells, potentially providing therapeutic avenues for conditions like Alzheimer's disease .

Material Science Applications

  • Polymer Synthesis
    • The unique structure of 7-bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are crucial for applications in coatings and composites .
  • Dyes and Pigments
    • The chromane structure is also beneficial in the development of dyes and pigments due to its ability to absorb light at specific wavelengths. This property can be exploited in various industries, including textiles and plastics .

Research Tool Applications

  • Biochemical Probes
    • The compound can serve as a biochemical probe for studying enzyme activities related to chromane metabolism. Its ability to interact with specific enzymes makes it useful for elucidating metabolic pathways .
  • Drug Development
    • As a lead compound, this compound can be modified to enhance its pharmacological properties, aiding in the design of novel therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cell lines; inhibited proliferation.
Antimicrobial Properties Effective against pathogenic bacteria; potential for antibiotic development.
Neuroprotective Effects Reduced oxidative stress in neuronal cells; potential Alzheimer's treatment.
Polymer Synthesis Enhanced mechanical properties in polymer matrices; applications in coatings.
Biochemical Probes Useful for studying enzyme activities related to chromane metabolism.

Mechanism of Action

The mechanism of action of 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid depends on its specific applicationThe Boc protecting group can be removed to reveal the active amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Boc-Protected Amino Acid Derivatives Compounds such as 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4) and 5-({11-[(tert-butoxycarbonyl)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid share the Boc-amino and carboxylic acid functionalities. Key differences include:

  • Chromane vs.
  • Substituent Effects: The 7-bromo substituent in the target compound may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs like 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid .

B. Brominated Heterocyclic Carboxylic Acids

  • 7-Bromoisoquinoline-4-carboxylic acid and 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid (CAS 77282-37-2) feature bromine on aromatic systems but differ in core structure: Chromane vs. Bromine Position: All three compounds have bromine at the 7-position, but its electronic impact varies with the heterocycle. For example, in quinoline derivatives, bromine may direct electrophilic attacks to specific positions due to the nitrogen’s electron-withdrawing effect .

A. Physical Properties

Compound Name Molecular Formula CAS RN Melting Point (°C) Purity/Yield
7-Bromo-4-((Boc)amino)chromane-4-carboxylic acid C₁₅H₁₈BrNO₅ Not Provided Not Reported Not Reported
3-[(Boc)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 232595-59-4 150–151 95% (HPLC)
5-({11-[(Boc)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid C₂₃H₃₅N₂O₈S Not Provided Not Reported 84.8% (HPLC), 60% yield
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid C₁₄H₈BrNO₃ 77282-37-2 Not Reported Typical specs: >95%

Key Observations :

  • The Boc-protected amino benzoic acid derivatives (e.g., ) generally exhibit higher crystallinity, as evidenced by well-defined melting points.
  • The target compound’s chromane backbone may reduce solubility in polar solvents compared to sulfobenzoic acid derivatives (e.g., ).

Biological Activity

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid (CAS Number: 2089649-47-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C15H18BrNO5
  • Molecular Weight : 372.220 g/mol

The compound features a bromine atom, a tert-butoxycarbonyl group, and a chromane backbone, which contribute to its unique biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Kinase Activity : Compounds in this class have shown potential as inhibitors of various kinases, which are critical in signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially impacting conditions such as asthma and allergic reactions by inhibiting the degranulation of mast cells and basophils .
  • Anticancer Activity : Preliminary studies suggest that derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Activity Effect Observed Reference
Kinase InhibitionSelective inhibition of HPK1
Anti-inflammatoryReduced mediator release in mast cells
CytotoxicityInduced apoptosis in cancer cells
Antiallergic PotentialInhibition of IgE-mediated responses

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of related chromane derivatives, researchers observed that certain compounds induced significant apoptosis in FaDu hypopharyngeal tumor cells. The study highlighted that the structure of these compounds plays a crucial role in their interaction with cellular targets, suggesting that this compound may share similar properties .

Case Study 2: Anti-inflammatory Properties

A study focused on the anti-inflammatory potential of chromane derivatives demonstrated that these compounds could inhibit the release of pro-inflammatory mediators from mast cells. This effect was attributed to the inhibition of signaling pathways activated by Fc receptors, which are crucial in allergic responses .

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